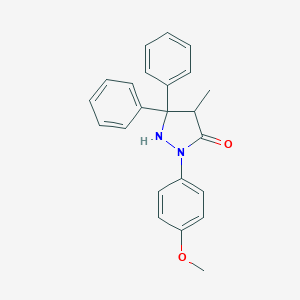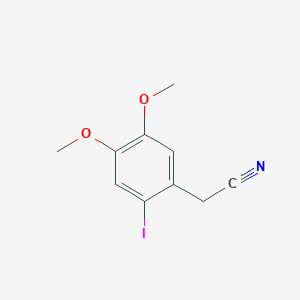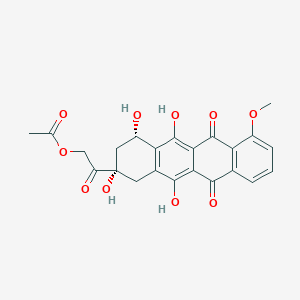
(S)-Rasagiline Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Rasagiline Mesylate is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B). It is primarily used in the treatment of Parkinson’s disease. The compound is the mesylate salt form of rasagiline, which is an enantiomerically pure form of the active ingredient. The mesylate salt enhances the solubility and stability of the compound, making it more suitable for pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Rasagiline Mesylate typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the formation of an intermediate compound through a series of reactions, including alkylation and reduction.
Resolution of Enantiomers: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.
Formation of the Mesylate Salt: The (S)-enantiomer is reacted with methanesulfonic acid to form the mesylate salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the final pharmaceutical-grade compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Rasagiline Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The mesylate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.
Scientific Research Applications
(S)-Rasagiline Mesylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of MAO-B inhibition and to develop new inhibitors.
Biology: The compound is used in studies to understand the role of MAO-B in neurodegenerative diseases.
Medicine: It is extensively researched for its therapeutic potential in treating Parkinson’s disease and other neurological disorders.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations.
Mechanism of Action
(S)-Rasagiline Mesylate exerts its effects by selectively and irreversibly inhibiting monoamine oxidase type B (MAO-B). This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine, thereby alleviating the symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, where the compound forms a covalent bond, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional properties as a sodium channel blocker.
Rasagiline: The non-mesylate form of the compound.
Uniqueness
(S)-Rasagiline Mesylate is unique due to its high selectivity and irreversible inhibition of MAO-B. Unlike reversible inhibitors, it provides a longer duration of action, which can be beneficial in managing chronic conditions like Parkinson’s disease. Additionally, the mesylate salt form enhances its solubility and stability, making it more suitable for pharmaceutical use.
Properties
CAS No. |
202464-89-9 |
|---|---|
Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
ethanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13N.C2H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-2-6(3,4)5/h1,3-6,12-13H,7-9H2;2H2,1H3,(H,3,4,5)/t12-;/m0./s1 |
InChI Key |
SCAMAIXJQQWKLO-YDALLXLXSA-N |
SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Isomeric SMILES |
CCS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 |
Canonical SMILES |
CCS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Synonyms |
(1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine Mesylate; (S)-2,3-Dihydro-N-2-propynyl-1H-inden-1-amine Mesylate; TVP 1022 Mesylate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)








